(3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride

Catalog No.
S12557455
CAS No.
M.F
C9H14Cl2N2O2
M. Wt
253.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydro...

Product Name

(3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride

IUPAC Name

3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H

InChI Key

JOYZJLGIWVGPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl

(3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride is a chiral compound characterized by the presence of an amino group, a carboxylic acid group, and a pyridine ring. The "(3R)" designation indicates a specific stereoisomer configuration, which influences its biological activity and chemical reactivity. The dihydrochloride form suggests the presence of two hydrochloric acid molecules associated with the compound, enhancing its solubility and stability in aqueous environments .

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can react with bases to form corresponding salts.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Oxidation: The amino group may be oxidized to form corresponding imines or oxo derivatives.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, potentially forming amides or other derivatives.

  • Starting Materials: Utilizing pyridine derivatives and amino acids as precursors.
  • Multi-step Reactions: Employing techniques such as amination and carboxylation to construct the desired molecular framework.
  • Purification Techniques: Following synthesis, purification methods like crystallization or chromatography may be necessary to isolate the dihydrochloride salt form .

The compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development targeting neurological disorders.
  • Biochemical Research: Investigated for its role in enzyme inhibition or receptor binding studies.
  • Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Interaction studies involving (3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride are crucial for understanding its biological mechanisms. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing synaptic transmission and modulation. Further research is needed to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with (3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
3-Amino-4-(1-benzothiophen-3-YL)butanoic acidContains a benzothiophene instead of pyridineEnhanced interaction potential due to thiophene ring
3-Amino-4-(indol-3-YL)butanoic acidIndole moiety replaces pyridineDifferent pharmacological profiles due to indole structure
2-Amino-3-(pyridin-2-YL)propanoic acidShorter carbon chain and different pyridine positionVariability in biological activity based on chain length

The presence of the pyridine ring in (3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride contributes to its distinct chemical properties and potential interactions compared to similar compounds. This uniqueness may enhance its applicability in specific therapeutic contexts, particularly those targeting neurological pathways.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

252.0432331 g/mol

Monoisotopic Mass

252.0432331 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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